methyl 4-[(4-methoxy-3-methylbenzoyl)amino]benzoate
Overview
Description
Methyl 4-[(4-methoxy-3-methylbenzoyl)amino]benzoate is a chemical compound that is widely used in scientific research. It is also known as MMB or MMBA, and its chemical formula is C19H19NO4. MMB belongs to the class of benzamide derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of MMB is not fully understood. However, it has been proposed that MMB exerts its biological activities by inhibiting the activity of enzymes or proteins involved in various cellular processes. For example, MMB has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine, which can improve cognitive function in Alzheimer's disease patients.
Biochemical and Physiological Effects:
MMB has been reported to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation and oxidative stress. MMB has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MMB in lab experiments is its diverse biological activities. MMB can be used as a probe for studying protein-protein interactions, as a fluorescent dye for imaging cellular structures, and as a therapeutic agent for various diseases. However, one of the limitations of using MMB is its toxicity. MMB has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on MMB. One of the areas of interest is the development of MMB-based therapeutics for the treatment of neurodegenerative disorders. Another area of interest is the use of MMB as a probe for studying protein-protein interactions and as a fluorescent dye for imaging cellular structures. Additionally, further studies are needed to determine the toxicity and safety profile of MMB in different cell lines and animal models.
Scientific Research Applications
MMB has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. MMB has also been investigated for its role in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, MMB has been used as a probe for studying protein-protein interactions and as a fluorescent dye for imaging cellular structures.
properties
IUPAC Name |
methyl 4-[(4-methoxy-3-methylbenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-10-13(6-9-15(11)21-2)16(19)18-14-7-4-12(5-8-14)17(20)22-3/h4-10H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMXZKWHFYJUEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(4-methoxy-3-methylphenyl)carbonyl]amino}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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